molecular formula C16H11FN2O4S B2905976 5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 956964-56-0

5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2905976
CAS No.: 956964-56-0
M. Wt: 346.33
InChI Key: PLKZXOAWZDUTHN-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.

    Fluorination: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of diseases like cancer or neurological disorders.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, anti-cancer, or anti-viral properties.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. Molecular targets could include kinases, proteases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-benzodioxol-5-yl)-1H-pyrazole: Lacks the sulfonyl and fluorophenyl groups.

    1-(4-fluorophenyl)-1H-pyrazole: Lacks the benzodioxole and sulfonyl groups.

    5-(1,3-benzodioxol-5-yl)-1-(phenylsulfonyl)-1H-pyrazole: Lacks the fluorine atom.

Uniqueness

The presence of both the benzodioxole and fluorophenyl groups, along with the sulfonyl group, makes 5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole unique. These functional groups can significantly influence its chemical reactivity and biological activity, potentially making it more effective or selective in its applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKZXOAWZDUTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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